molecular formula C15H11ClN4O2S B11491161 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloropyridine-3-carboxamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloropyridine-3-carboxamide

Cat. No.: B11491161
M. Wt: 346.8 g/mol
InChI Key: QEJNUCGWIQNBRG-UHFFFAOYSA-N
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloropyridine-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group, a benzothiazole ring, and a chloropyridine carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ringThe chloropyridine carboxamide moiety is then synthesized separately and coupled with the benzothiazole derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The acetylamino group and benzothiazole ring are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(benzyloxy)benzamide
  • N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide
  • N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide

Uniqueness

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloropyridine-3-carboxamide is unique due to the presence of the chloropyridine carboxamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.8 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C15H11ClN4O2S/c1-8(21)18-9-4-5-11-12(7-9)23-15(19-11)20-14(22)10-3-2-6-17-13(10)16/h2-7H,1H3,(H,18,21)(H,19,20,22)

InChI Key

QEJNUCGWIQNBRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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